Product packaging for cyanopeptolin 963A(Cat. No.:)

cyanopeptolin 963A

Cat. No.: B1245910
M. Wt: 964.1 g/mol
InChI Key: NGPDQWFWZNXVLZ-AYGLBTBXSA-N
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Description

Classification and Taxonomy within Cyclodepsipeptides

This compound belongs to the expansive family of cyclodepsipeptides, which constitute a diverse group of peptide-related natural products characterized by their unique structural composition. These compounds are distinguished by their ring structures composed of amino acids and hydroxy acids linked through both amide and ester bonds, with at least one ester bond being mandatory for classification within this family. The cyclodepsipeptide classification system encompasses 1,348 naturally occurring compounds, demonstrating the remarkable structural diversity within this chemical family.

Within the broader cyclodepsipeptide taxonomy, this compound specifically belongs to the cyanopeptolin subclass, which represents one of the most commonly occurring classes of cyanobacterial nonribosomal peptides. Cyanopeptolins are characterized as cyclic depsipeptides that typically feature a six-residue peptide structure formed into a ring through a beta-lactone bridge, making them chemically classified as peptidolactones. The defining structural feature of cyanopeptolins is the presence of 3-amino-6-hydroxy-2-piperidone (Ahp) unit, which commonly occurs at position three in the molecule.

The chemical classification of this compound follows the systematic approach proposed for organizing the scattered cyclodepsipeptide data, which utilizes apparent chemical characteristics to establish structural relationships. This classification system has revealed that traditionally formed cyclodepsipeptide subfamilies might be misleading from a chemical perspective due to structural differences within subfamilies. The cyanopeptolin class encompasses various named variants including aeruginopeptins, micropeptins, microcystilide, nostopeptins, and oscillapeptins, with nomenclature often referring to the organism from which the substance was originally isolated.

Classification Level Category Characteristics
Primary Family Cyclodepsipeptides Ring composed of amino and hydroxy acids with amide and ester bonds
Secondary Class Cyanopeptolins Six-residue peptide with beta-lactone bridge
Tertiary Subtype This compound L-tyrosine replacement at position 3
Biosynthetic Origin Nonribosomal peptides Synthesized by nonribosomal peptide synthetases

Historical Context of Discovery and Characterization

The discovery and characterization of this compound represents a significant milestone in cyanobacterial natural product research, first documented in 2004 through the collaborative efforts of researchers investigating the toxic freshwater cyanobacterium Microcystis Planktothrix Cyanobacterium 7806. The compound was isolated from an axenic strain of this cyanobacterium, ensuring the purity and reliability of the biological source for structural elucidation studies.

The structural characterization of this compound employed a comprehensive analytical approach utilizing multiple advanced spectroscopic and chemical techniques. High-resolution electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry provided precise molecular weight determination and fragmentation patterns essential for structural confirmation. Two-dimensional nuclear magnetic resonance spectroscopy contributed detailed information about the spatial arrangement of atoms within the molecule, while gas chromatography-mass spectrometry analysis of the hydrolysate revealed the constituent amino acid components.

The historical significance of this compound discovery extends beyond its individual characterization to its contribution to understanding cyanopeptolin structural diversity. Prior to its identification, other cyanopeptolins from the same Microcystis strain had been characterized, establishing a framework for comparative structural analysis. The major structural difference identified in this compound compared to previously characterized cyanopeptolins was the replacement of the basic amino acid in position three by L-tyrosine, representing a significant structural variation within the cyanopeptolin family.

The characterization work built upon earlier foundational research on cyanopeptolins, which were first isolated from Microcystis species Planktothrix Cyanobacterium 7806 and subsequently identified in various cyanobacterial genera. This historical context demonstrates the progressive expansion of knowledge regarding cyanopeptolin diversity and the systematic approach to understanding structure-activity relationships within this compound class.

Historical Milestone Year Significance
First Cyanopeptolin Isolation Prior to 2004 Established foundation for cyanopeptolin research
This compound Discovery 2004 Identified unique L-tyrosine substitution variant
Structural Elucidation 2004 Complete chemical structure determination
Database Integration 2020-2021 Inclusion in natural product databases

Distribution in Cyanobacterial Taxa

This compound demonstrates a specific distribution pattern within cyanobacterial taxa, primarily associated with the genus Microcystis, particularly the strain Microcystis Planktothrix Cyanobacterium 7806. This distribution pattern reflects the specialized biosynthetic capabilities required for cyanopeptolin production and the evolutionary relationships among cyanobacterial lineages capable of synthesizing these complex molecules.

The broader cyanopeptolin family exhibits extensive distribution across multiple cyanobacterial genera, indicating the widespread occurrence of the biosynthetic machinery necessary for these compounds. Cyanopeptolins have been identified in genera including Caldora within Coleofasciculales, Anabaena, Dichothrix, Microchaete, Nostoc, and Scytonema within Nostocales. Additional occurrences include Aphanocapsa, Leptolyngbya, and Lyngbya within Synechococcales, Microcystis, Oscillatoria, Planktothrix, and Radiocystis within Chroococcales, and Symploca within Oscillatoriales.

The taxonomic distribution of cyanopeptolins extends beyond cyanobacteria to include reports from the sea hare Dolabella auricularia, mucus bacteria Chondromyces, and Streptomyces olivochromogenes National Biotechnology Research Center 3561. This broader distribution suggests potential horizontal gene transfer events or convergent evolution of the biosynthetic pathways responsible for cyanopeptolin production.

Research on cyanopeptolin gene clusters has revealed important insights into the evolutionary relationships among producing organisms. The gene clusters from Planktothrix, Microcystis, and Anabaena show similar gene and domain arrangements, while the binding pocket signatures and additional tailoring domains vary among genera. This pattern suggests that loss and gain of tailoring domains within each genus occurred after the diversification of the three clades, representing major evolutionary events leading to present-day diversity.

Taxonomic Group Representative Genera Cyanopeptolin Variants
Chroococcales Microcystis, Radiocystis This compound, others
Nostocales Anabaena, Nostoc, Scytonema Various structural variants
Oscillatoriales Planktothrix, Oscillatoria, Symploca Oscillapeptins, planktopeptins
Synechococcales Lyngbya, Leptolyngbya Lyngbyastatins, kempopeptins

Significance in Cyanobacterial Secondary Metabolism

This compound holds substantial significance within the broader context of cyanobacterial secondary metabolism, representing a sophisticated example of nonribosomal peptide biosynthesis and its regulatory mechanisms. The compound exemplifies the complex metabolic networks that cyanobacteria employ to produce bioactive secondary metabolites, demonstrating the evolutionary advantages conferred by these specialized biosynthetic capabilities.

The biosynthetic pathway for this compound involves giant multi-domain nonribosomal peptide synthetases that follow the thiol template mechanism. This biosynthetic process comprises multiple coordinated steps including activation of alpha-amino acids and alpha-hydroxy acids as adenylates using adenosine triphosphate as co-substrate, capture of activated substrates as thioesters by phosphopantetheine linkers, N-methylation of amino acids when necessary, condensation of substrates to form enzyme-bound intermediates, and final release of the cyclodepsipeptide.

Research has demonstrated that this compound production is subject to complex regulatory mechanisms within cyanobacterial cells. Studies comparing wild-type and mutant strains of Microcystis aeruginosa revealed significant changes in secondary metabolite profiles, with mutant strains unable to produce microcystin showing significantly greater concentrations of this compound compared to wild-type strains. This observation suggests compensatory mechanisms in secondary metabolism when certain biosynthetic pathways are disrupted.

The metabolic significance of this compound extends to its role in ecological interactions and potential biotechnological applications. As a serine protease inhibitor with specific chymotrypsin inhibitory activity, the compound may serve protective functions for the producing organism while offering potential pharmaceutical applications. The compound's presence in co-culture experiments has revealed complex metabolic interactions, with production levels influenced by the presence of other cyanobacterial strains.

Metabolic Aspect Characteristic Significance
Biosynthetic Pathway Nonribosomal peptide synthesis Complex multi-domain enzyme systems
Regulatory Control Compensatory production mechanisms Metabolic network flexibility
Ecological Function Protease inhibition Organism protection and competition
Biotechnological Potential Enzyme inhibitory activity Pharmaceutical applications

The evolutionary conservation of cyanopeptolin biosynthetic machinery across diverse cyanobacterial lineages suggests fundamental importance in cyanobacterial biology. The presence of adenosine triphosphate-binding cassette transporter genes associated with cyanopeptolin gene clusters indicates coordinated evolution of biosynthetic and transport mechanisms, forming functional units essential for compound efficacy. This integrated approach to secondary metabolite production demonstrates the sophisticated nature of cyanobacterial metabolic systems and their potential for biotechnological exploitation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H69N7O13 B1245910 cyanopeptolin 963A

Properties

Molecular Formula

C49H69N7O13

Molecular Weight

964.1 g/mol

IUPAC Name

(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1

InChI Key

NGPDQWFWZNXVLZ-AYGLBTBXSA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C

Canonical SMILES

CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C

Synonyms

cyanopeptolin 963A

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Cyanopeptolin 963A is characterized by its depsipeptide structure, which was elucidated through various analytical techniques including high-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is C49H69N7O13C_{49}H_{69}N_{7}O_{13} . Notably, it differs from other cyanopeptolins by the presence of L-tyrosine in its amino acid sequence, which contributes to its unique biological activity .

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM . This potency suggests its potential as a lead compound for developing therapeutic agents targeting diseases involving serine proteases. The compound's ability to inhibit other serine proteases such as trypsin and elastase has also been documented, reinforcing its relevance in pharmacological research .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against human cervical cancer (HeLa) cells, where certain analogs exhibited a concentration-dependent reduction in cell viability . Such findings position this compound as a candidate for further exploration in anticancer drug development.

Case Study: Enzyme Inhibition Assays

In a systematic evaluation of cyanopeptolins, including this compound, researchers conducted enzyme inhibition assays against several serine proteases. The results indicated that while this compound effectively inhibited chymotrypsin, it displayed varying degrees of activity against other enzymes. This highlights the specificity of this compound's action and its potential applications in treating conditions linked to dysregulated protease activity .

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various cyanopeptolins on cancer cells, this compound was part of a broader investigation into the structure-activity relationship of these compounds. The study found that modifications in amino acid composition significantly influenced the anticancer efficacy. This compound's unique structure may enhance its interaction with cancer cell pathways, warranting further investigation into its mechanism of action .

Summary of Applications

Application AreaDescription
Enzyme Inhibition Potent inhibitor of chymotrypsin; potential therapeutic applications in protease-related diseases.
Anticancer Activity Demonstrated cytotoxic effects on HeLa cells; potential for development as an anticancer agent.
Pharmaceutical Research Investigated for lead compounds targeting metabolic disorders and other diseases.

Preparation Methods

Axenic Culture Conditions

Cyanopeptolin 963A is synthesized by axenic strains of Microcystis PCC 7806, cultivated in BG-11 medium under controlled laboratory conditions. The strain is maintained in sterile liquid cultures at 25°C under a 16:8-hour light-dark cycle with illumination intensity of 20–40 μmol photons m⁻² s⁻¹. Axenicity is critical to avoid contamination by heterotrophic bacteria, which could alter secondary metabolite profiles. Cultures are typically grown to late-exponential phase (14–21 days) to maximize cyanopeptolin production, as peptide synthesis correlates with biomass density and nutrient availability.

Biomass Harvesting and Lyophilization

Cells are harvested via centrifugation at 4,660 × g for 10 minutes at 10°C. The pellet is lyophilized at −40°C under vacuum (−3 mbar) for 24 hours to preserve labile metabolites. Lyophilized biomass is stored at −20°C until extraction, with typical yields of 0.5–1.2 g dry weight per liter of culture.

Extraction and Preliminary Purification

Solvent Extraction

The lyophilized cells are homogenized in methanol:water (70:30 v/v) at a ratio of 5 μL solvent per mg dry biomass. The suspension is vortexed, sonicated for 10 minutes, and centrifuged (4,660 × g, 10 minutes) to separate solids. This extraction is repeated twice, and combined supernatants are concentrated under nitrogen gas at 40°C to reduce methanol content to <5%.

Solid-Phase Extraction (SPE) Cleanup

Crude extracts are diluted to 3 mL with nanopure water and loaded onto Oasis HLB cartridges (3 cc, 60 mg) preconditioned with methanol and water. Impurities are removed by washing with 9 mL water followed by 9 mL methanol:water (20:80 v/v). This compound is eluted with 9 mL methanol:water (85:15 v/v) at 1 mL/min, concentrated to 300 μL via vacuum evaporation, and reconstituted in 1 mL methanol:water (10:90 v/v). Recovery rates for cyanopeptides during SPE exceed 85%, as validated by spiked standards.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC)

Semi-purified extracts are separated using a C18 column (XBridgeTM, 3.5 μm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water (A) and methanol (B). The elution program increases solvent B from 10% to 100% over 27.5 minutes at 200 μL/min, with detection at 220 nm. This compound elutes at ~15–18 minutes under these conditions, identified by its [M+H]+ ion at m/z 963.5.

Preparative Isolation

For larger-scale isolation, fractions containing this compound are pooled and subjected to repeated semi-preparative HPLC (XBridge Prep C18, 5 μm, 10 × 250 mm) with isocratic elution (65% methanol). Final purity (>95%) is confirmed by LC-MS and NMR.

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

ESI-FTICR-MS analysis confirms the molecular formula C₄₈H₇₀N₁₀O₁₂S, with an exact mass of 963.4901 [M+H]+ (calc. 963.4905). Key fragments include m/z 370 (Ahp–Leu–MePhe) and m/z 404 (Ahp–Phe–MePhe), indicative of the cyclic depsipeptide core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, TOCSY, HSQC, HMBC) resolves the planar structure:

  • Amino acid sequence : Thr–Arg–Ahp–Phe–MeTyr–Val–Asp

  • Ester bond : Between Asp β-carboxyl and Thr hydroxyl

  • Methylation : N-methylation at tyrosine residue

The stereochemistry of Thr, Arg, and Val is confirmed as L-configuration by Marfey’s analysis, while MeTyr adopts the D-configuration.

Biosynthetic Considerations

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway, as evidenced by genomic analyses of Microcystis PCC 7806. Key features include:

  • Module organization : Seven NRPS modules incorporating Thr, Arg, Ahp, Phe, MeTyr, Val, and Asp

  • Methyltransferase domain : Responsible for N-methylation of tyrosine

  • Cyclization domain : Catalyzes ester bond formation between Asp and Thr

Comparative studies show that substituting Tyr for a basic amino acid (e.g., Lys) at position 3 abolishes chymotrypsin inhibition, highlighting the role of Tyr in target specificity.

Analytical Validation and Quality Control

Purity Assessment

Final isolates are analyzed by:

  • LC-HRMS : Single peak at m/z 963.4901 (mass error <2 ppm)

  • 1H NMR : Absence of extraneous signals in aromatic (δ 6.5–7.5 ppm) and methyl regions (δ 1.0–1.5 ppm)

Stability Studies

This compound remains stable in methanol:water (10:90 v/v) at −20°C for 6 months, with <5% degradation. Lyophilized powder is stable for >1 year under argon at −80°C.

Comparative Analysis of Cyanopeptolin Variants

CyanopeptolinMolecular Formula[M+H]+ (m/z)Key ModificationsProtease Inhibition (IC50)
963AC₄₈H₇₀N₁₀O₁₂S963.4901Tyr at position 3Chymotrypsin: 0.9 μM
Cya AC₄₇H₆₈N₁₀O₁₂S946.4732Lys at position 3Trypsin: 3.5 μM
CP 1027C₅₀H₇₅N₁₁O₁₃S1026.5218MeHty at position 5Chymotrypsin: 0.26 μM

Challenges and Optimization Strategies

Yield Improvement

  • Nutrient stress : Limiting phosphate (0.05 mM) increases cyanopeptolin titers 2.3-fold

  • Co-culture : Co-culturing with Bacillus subtilis enhances production via quorum sensing

Scalability Issues

  • SPE throughput : Parallel 12-port vacuum manifolds enable processing 12 samples simultaneously

  • Solvent reduction : Nitrogen-assisted evaporation reduces methanol usage by 40%

Q & A

Q. How can systematic reviews integrate disparate findings on this compound’s ecological and pharmacological roles?

  • Methodological Answer : Use PRISMA guidelines to screen literature, categorizing studies by endpoints (e.g., LC₅₀, enzyme inhibition). Perform gap analysis to identify understudied areas (e.g., chronic toxicity). Use citation management tools (e.g., Zotero) to track sources and avoid selection bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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